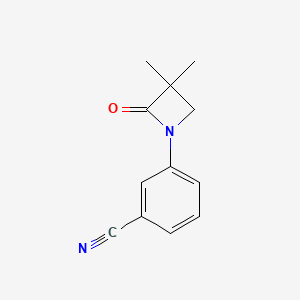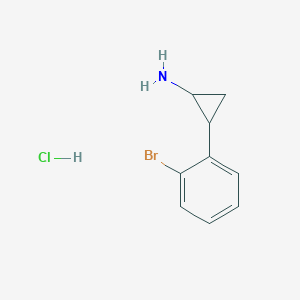
4-Methoxy-2-(trifluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H7F3O4 and a molecular weight of 236.14 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethoxy group (-OCF3) attached to a benzoic acid core. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
One common method is the nucleophilic substitution reaction where a methoxybenzoic acid derivative reacts with a trifluoromethylating agent under specific conditions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Methoxy-2-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy group.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
4-Methoxy-2-(trifluoromethoxy)benzoic acid is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Methoxy-2-(trifluoromethoxy)benzoic acid can be compared with other similar compounds, such as:
4-Methoxybenzoic acid: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
4-(Trifluoromethoxy)benzoic acid: Lacks the methoxy group, which affects its reactivity and interactions.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid, making it useful in different types of coupling reactions.
The presence of both methoxy and trifluoromethoxy groups in this compound makes it unique, providing a balance of electron-donating and electron-withdrawing effects that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-5-2-3-6(8(13)14)7(4-5)16-9(10,11)12/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDVYCWKVQXOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2547915.png)


![2-[(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrol-2-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2547921.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2547925.png)



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2547930.png)
![1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2547931.png)

